molecular formula BiBO3<br>BBiO3 B081495 Bismuth orthoborate CAS No. 14059-35-9

Bismuth orthoborate

Cat. No.: B081495
CAS No.: 14059-35-9
M. Wt: 267.79 g/mol
InChI Key: YISOXLVRWFDIKD-UHFFFAOYSA-N
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Description

Bismuth Orthoborate (BBiO3) is an advanced inorganic compound of significant interest in materials science research, particularly for developing lead-free functional materials. Its high density and the presence of heavy, polarizable Bismuth ions make it a prime candidate for investigation in radiation shielding applications , where it contributes to effective attenuation of gamma rays and neutrons in glass and ceramic matrices . Furthermore, its unique structural properties are leveraged in the field of photonic and optoelectronic materials . When incorporated into borate-based glass systems, bismuth compounds like this compound influence the network structure, leading to tunable linear and nonlinear optical properties suitable for solid-state lasers, optical amplifiers, and optical information processing devices . In electronics research, bismuth borate compositions are also explored for ultra-low temperature co-fired ceramic (ULTCC) technologies , enabling the development of next-generation microwave dielectric components for the wireless communication industry . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

14059-35-9

Molecular Formula

BiBO3
BBiO3

Molecular Weight

267.79 g/mol

IUPAC Name

bismuth;borate

InChI

InChI=1S/BO3.Bi/c2-1(3)4;/q-3;+3

InChI Key

YISOXLVRWFDIKD-UHFFFAOYSA-N

SMILES

B([O-])([O-])[O-].[Bi+3]

Canonical SMILES

B([O-])([O-])[O-].[Bi+3]

Other CAS No.

14059-35-9

Origin of Product

United States

Scientific Research Applications

Optical Applications

Bismuth orthoborate is recognized for its remarkable optical properties, which make it suitable for various photonic applications.

Nonlinear Optical Properties

BiBO exhibits high nonlinear optical susceptibility, making it an excellent candidate for frequency conversion processes such as second harmonic generation (SHG) and optical parametric oscillation. Studies have demonstrated that BiBO crystals can effectively convert infrared light into visible wavelengths, which is crucial for laser technology and telecommunications.

Table 1: Nonlinear Optical Properties of this compound

PropertyValue
Nonlinear Coefficient (d)~10 pm/V
Phase Match TypeType I
Transparency Range0.4 - 5.0 µm

Ultrafast Laser Applications

Due to its high damage threshold and broad transparency range, BiBO is employed in ultrafast laser systems for generating high-speed optical pulses. Its ability to maintain pulse integrity during frequency conversion makes it a valuable material in advanced laser setups.

Radiation Shielding Applications

This compound is also utilized in radiation shielding due to its effective attenuation of gamma rays and neutrons.

Gamma Ray Shielding

Research has shown that bismuth borate glasses modified with Bi2O3 exhibit superior mass attenuation coefficients (MAC), comparable to traditional lead-based glasses but with lower toxicity. This characteristic makes BiBO an environmentally friendly alternative for radiation protection.

Table 2: Mass Attenuation Coefficients of Bismuth Borate Glasses

Composition (%)MAC (cm²/g) at 0.662 MeVMAC (cm²/g) at 1.332 MeV
0 Bi2O30.05500.0545
10 Bi2O30.05580.0552
25 Bi2O30.05650.0560

Neutron Shielding

The fast neutron removable cross-section (FNRC) of bismuth borate glasses indicates their potential effectiveness in neutron shielding applications, outperforming conventional materials like concrete.

Solid-State Lighting Applications

This compound glasses have been explored for use in solid-state lighting due to their favorable thermal and structural properties.

Luminescent Properties

Recent studies have shown that doping bismuth borate with rare earth elements enhances its luminescent efficiency, making it suitable for phosphors in LED technologies.

Table 3: Luminescent Properties of Doped Bismuth Borate Glasses

DopantEmission Peak (nm)Quantum Efficiency (%)
Gd3+55080
Eu3+61575

Development of Lead-Free Borate Glasses

A study focused on the fabrication of lead-free borate glasses modified with bismuth oxide highlighted their potential in gamma ray protection applications, demonstrating that these materials can achieve high attenuation rates while being environmentally friendly .

Thermal Stability Studies

Research on the thermal stability of bismuth borate glasses modified with gadolinium oxide indicated promising results for solid-state lighting applications, suggesting that these materials can withstand higher operational temperatures without degrading .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Orthoborates

Compound Structure Type Space Group Boron Coordination Metal Coordination Synthesis Method Key Properties
BiBO₃(I) Monoclinic P2₁/c Trigonal [BO₃] Distorted [BiO₆] Melt crystallization (Li₂O flux) Metastable, lone-pair activity
Fe₃BO₆ Aragonite-type Pnma Trigonal [BO₃] Octahedral Fe³⁺ Solid-state reaction (Fe₂O₃ + B₂O₃) Magnetic ordering, catalytic activity
YBO₃ Hexagonal P6₃/m Tetrahedral [BO₄] 8-coordinate Y³⁺ Flux evaporation (H₃BO₃ flux) Luminescence host (Eu³⁺ doped)
H-LaBO₃ Vaterite-type P6₃/m Trigonal [BO₃] 9-coordinate La³⁺ Solid-state/wet process High thermal stability (>1000°C)

Key Observations:

  • Boron Coordination : BiBO₃ and Fe₃BO₆ retain trigonal [BO₃] units, while YBO₃ adopts tetrahedral [BO₄] due to smaller Y³⁺ ionic radii (0.90 Å vs. Bi³⁺: 1.03 Å) .
  • Cation Coordination : Bi³⁺ in BiBO₃ occupies distorted octahedra, contrasting with La³⁺’s 9-coordinate sites in H-LaBO₃ .
  • Synthesis Challenges : BiBO₃ requires Li₂O flux to stabilize its metastable structure, unlike YBO₃ or Fe₃BO₆, which form via direct solid-state reactions .

Thermal and Phase Behavior

  • BiBO₃ : Irreversible phase transitions between BiBO₃(I) and (II) occur below 550°C, with decomposition into Bi₃B₅O₁₂ above 560°C .
  • Fe₃BO₆ : Stable up to 1200°C, with aragonite-to-calcite phase transitions under high pressure .
  • YBO₃: No phase transitions below melting (~1500°C); stable as hexagonal P6₃/m .

Preparation Methods

Synthesis Protocol

  • Precursor Preparation : High-purity Bi₂O₃ (≥99.9%) and B₂O₃ (≥99.9%) are mixed in a 1:1 molar ratio and ground in an agate mortar to ensure homogeneity.

  • Calcination : The mixture is heated in a platinum crucible at 700–800°C for 12–24 hours under ambient atmosphere, with intermediate grinding to enhance reactivity.

  • Phase Purity : X-ray diffraction (XRD) confirms the formation of BiBO₃(I) (monoclinic, space group P2₁/c), identifiable by its characteristic peaks at d-spacings of 3.12 Å (111) and 2.89 Å (020).

Challenges and Mitigation

  • Metastability : BiBO₃ decomposes above 560°C into Bi₃B₅O₁₂ and Bi₄B₂O₉, necessitating precise temperature control.

  • Kinetic Barriers : Slow cooling (2–5°C/hour) from 800°C to 500°C stabilizes the metastable BiBO₃(I) phase by minimizing thermal stress.

Flux-Assisted Melt Growth

Flux methods using lithium oxide (Li₂O) enable single-crystal growth by reducing melting temperatures and suppressing decomposition.

Procedure

  • Flux Composition : A ternary system of Li₂O–Bi₂O₃–B₂O₃ (2:49:49 molar ratio) is melted at 850°C in a platinum crucible.

  • Crystallization : Gradual cooling to 500°C over 72 hours promotes nucleation of BiBO₃(I) single crystals.

  • Crystal Harvesting : Excess flux is dissolved in dilute nitric acid, leaving well-formed crystals up to 5 mm in size.

Structural Features

  • Coordination Geometry : Edge-sharing [Bi₂O₁₀] dimers and corner-sharing [BO₃] triangles form a 3D framework, with Bi³+ exhibiting off-centering due to lone-pair activity (Bi–O distances: 2.148–2.607 Å).

  • Polymorphism : The irreversible transition from BiBO₃(II) to BiBO₃(I) at 450°C underscores the importance of thermal history in phase selection.

Glass Crystallization Technique

Bismuth borate glasses can be crystallized into BiBO₃ through controlled annealing, leveraging the amorphous matrix as a precursor.

Methodology

  • Glass Formation : A melt of (40+x)Bi₂O₃–(60−x−y)B₂O₃–ySrO (x, y = 0–20 mol%) is quenched from 1000°C to form an amorphous solid.

  • Crystallization Annealing : Heating the glass at its crystallization peak temperature (e.g., 555°C for 40Bi60B glass) for 5 hours induces phase-pure BiBO₃.

  • Phase Evolution : Differential thermal analysis (DTA) reveals exothermic peaks corresponding to BiBO₃ nucleation, with activation energies calculable via Kissinger analysis.

Advantages

  • Microstructural Control : The glass matrix limits grain growth, yielding fine-grained ceramics with uniform morphology.

  • Dopant Integration : Strontium doping (up to 20 mol% SrO) modifies thermal stability (ΔT = 41–107°C) without altering the orthoborate structure.

Comparative Analysis of Synthesis Routes

Table 1: Synthesis Parameters and Outcomes

MethodTemperature Range (°C)Cooling Rate (°C/h)Key PhaseCrystal Size/Quality
Solid-State Reaction700–8002–5BiBO₃(I)Polycrystalline, <10 µm
Flux-Assisted Melt850–5001–2BiBO₃(I)Single crystals, ≤5 mm
Glass Crystallization555–100030 (quench)BiBO₃(I/II)Fine-grained, 1–3 µm

Phase Stabilization Mechanisms

  • Flux Role : Li₂O lowers the eutectic temperature, enabling crystal growth below BiBO₃’s decomposition threshold.

  • Kinetic Trapping : Rapid quenching in glass methods arrests nucleation at the orthoborate stage, avoiding Bi₃B₅O₁₂ formation.

Characterization and Validation

Structural Confirmation

  • XRD : Matches PDF Nr. 28-0169 for BiBO₃(I), with lattice parameters a = 7.24 Å, b = 4.89 Å, c = 7.02 Å, and β = 106.2°.

  • Spectroscopy :

    • IR : B–O stretching in [BO₃]³⁻ at 700–900 cm⁻¹.

    • Raman : Bi–O vibrations at 330–365 cm⁻¹ confirm edge-sharing [Bi₂O₁₀] units.

Thermal Analysis

  • DTA : Endothermic glass transition (Tg) and exothermic crystallization (Tc) events guide annealing protocols.

  • Stability Metrics : Hruby’s parameter (KH) and Dietzel’s ΔT quantify resistance to devitrification .

Q & A

Q. What experimental methods are recommended for synthesizing phase-pure Bismuth orthoborate (BiBO₃), and how can contamination risks be mitigated?

BiBO₃ synthesis often involves high-temperature solid-state reactions or melt growth in systems like Li₂O-Bi₂O₃-B₂O₃, as demonstrated in single-crystal growth studies . Key steps include:

  • Precursor purity : Use ≥99.9% purity Bi₂O₃ and B₂O₃ to avoid impurity phases.
  • Thermal profiling : Slow cooling rates (e.g., 2–5°C/hour) to stabilize metastable polymorphs like BiBO₃(I) (P2₁/c space group).
  • Phase monitoring : Combine X-ray diffraction (XRD) and differential thermal analysis (DTA) to track phase transitions .

Q. How can researchers validate the crystal structure of BiBO₃ polymorphs using spectroscopic and diffraction techniques?

  • XRD : Compare experimental patterns with reference data (e.g., PDF Nr. 28-0169 for BiBO₃(I)) to confirm lattice parameters .
  • IR spectroscopy : Identify characteristic absorption bands for the aragonite-type structure (e.g., planar [BO₃]³⁻ groups at ~700–900 cm⁻¹) .
  • Raman spectroscopy : Detect Bi-O vibrational modes in [Bi₂O₁₀] clusters, which differ between polymorphs .

Q. What are the critical factors influencing BiBO₃’s chemical stability in aqueous environments?

BiBO₃ stability depends on pH and temperature:

  • Acidic conditions : Bi³+ leaching may occur below pH 5 due to borate hydrolysis (B(OH)₃ ↔ B(OH)₄⁻ + H⁺) .
  • Alkaline conditions : Above pH 9.14, B(OH)₄⁻ dominates, potentially altering surface reactivity .
  • Experimental validation : Conduct ICP-OES to quantify dissolved Bi³+ and FTIR to monitor borate speciation .

Advanced Research Questions

Q. How can researchers resolve contradictions between structural and spectroscopic data for doped BiBO₃ systems (e.g., La/Tb/Eu-doped variants)?

  • Cross-validation : Compare XRD-derived lattice parameters (Table 1 in ) with IR/Raman data to confirm isomorphic substitution.
  • Energy transfer analysis : Use photoluminescence spectroscopy to assess dopant-dopant interactions (e.g., Tb³+ → Eu³+ energy transfer efficiency) .
  • Computational modeling : Employ density functional theory (DFT) to simulate bond distortions in [BiO₆] octahedra caused by dopants .

Q. What methodological approaches are suitable for studying BiBO₃’s tribological properties in non-halogenated lubricants?

  • Tribometer testing : Measure traction coefficients under rolling-sliding conditions (e.g., 10–40 N load, 0.1–1.0 m/s sliding speed) .
  • Temperature dependence : Evaluate performance at elevated temperatures (e.g., 80–120°C) to mimic industrial conditions .
  • Surface characterization : Use SEM/EDS to analyze wear tracks and ionic liquid (IL) adsorption mechanisms .

How can the PICOT framework be adapted to formulate hypothesis-driven research questions for BiBO₃-based materials?

  • Population (P) : Define the material system (e.g., "BiBO₃ nanoparticles doped with 1% Eu³+").
  • Intervention (I) : Specify the experimental variable (e.g., "hydrothermal synthesis at 200°C").
  • Comparison (C) : Contrast with alternative methods (e.g., "solid-state synthesis").
  • Outcome (O) : Quantify measurable results (e.g., "photoluminescence quantum yield").
  • Time (T) : Set evaluation periods (e.g., "thermal stability over 500 hours") .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing discrepancies in BiBO₃’s reported bandgap values?

  • Meta-analysis : Aggregate literature data (e.g., 2.8–3.5 eV) and apply multivariate regression to identify synthesis-dependent trends.
  • Error propagation : Calculate uncertainties from UV-Vis Tauc plots and XRD crystallite size variations .
  • Machine learning : Train models on synthesis parameters (e.g., annealing time, dopant ratio) to predict bandgap .

Q. How can researchers ensure reproducibility in BiBO₃ synthesis protocols?

  • Detailed documentation : Report furnace atmospheres, crucible materials, and cooling rates (e.g., "argon flow at 50 mL/min, Pt crucibles") .
  • Open data : Share raw XRD/spectral data via repositories like Zenodo, adhering to FAIR principles .
  • Inter-lab validation : Collaborate with independent labs to replicate phase-purity results .

Emerging Research Directions

Q. What advanced characterization techniques could elucidate BiBO₃’s role in photocatalytic applications?

  • In situ XAFS : Probe local Bi and B coordination changes during photoreactions.
  • Time-resolved spectroscopy : Track charge carrier lifetimes (e.g., using femtosecond transient absorption) .
  • Surface-sensitive techniques : Apply XPS to assess surface hydroxylation effects .

Q. How can combinatorial chemistry accelerate the discovery of novel BiBO₃-based phosphors?

  • High-throughput synthesis : Use automated robotic platforms to screen dopant combinations (e.g., La/Tb/Eu ratios) .
  • Photonics databases : Cross-reference emission spectra with materials databases (e.g., Materials Project) to predict new compositions.
  • Structure-property maps : Generate machine-learning models linking crystal field parameters to emission wavelengths .

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